molecular formula C5H5ClN2S B11920260 2-Amino-6-chloropyridine-3-thiol

2-Amino-6-chloropyridine-3-thiol

Cat. No.: B11920260
M. Wt: 160.63 g/mol
InChI Key: DIESCUDLMGWIHQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-3-thiol is an organic compound with the molecular formula C5H5ClN2S. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridine-3-thiol typically involves the reaction of 2,6-dichloropyridine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position is replaced by a thiol group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-chloropyridine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property is exploited in the development of enzyme inhibitors for therapeutic applications. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the chlorine and thiol groups, making it less reactive in certain chemical reactions.

    2-Amino-6-chloropyridine: Lacks the thiol group, limiting its ability to form disulfide bonds.

    2-Amino-3-thiopyridine:

Uniqueness: 2-Amino-6-chloropyridine-3-thiol is unique due to the presence of both the chlorine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

2-amino-6-chloropyridine-3-thiol

InChI

InChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)

InChI Key

DIESCUDLMGWIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1S)N)Cl

Origin of Product

United States

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